molecular formula C₂₁H₁₈D₁₀BrNO B1153228 N-(5-Bromopentyl-d10) UR-144

N-(5-Bromopentyl-d10) UR-144

Katalognummer: B1153228
Molekulargewicht: 400.42
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(5-Bromopentyl-d10) UR-144 is a deuterated analog of UR-144, a synthetic cannabinoid (SC) initially developed for research purposes. Structurally, it features a bromine atom at the terminal carbon of the pentyl side chain, with ten deuterium atoms replacing hydrogen (denoted as -d10) to enhance stability and utility in mass spectrometry-based studies . UR-144 itself is a potent CB2 receptor agonist (Ki = 1.8 nM) with weaker CB1 affinity (Ki = 150 nM), making it a peripheral cannabinoid receptor modulator . The brominated analog is primarily used in forensic and pharmacological research to track metabolic pathways and distinguish it from non-deuterated variants. It is supplied at ≥98% purity and stored at -20°C to prevent degradation .

Eigenschaften

Molekularformel

C₂₁H₁₈D₁₀BrNO

Molekulargewicht

400.42

Synonyme

(1-(5-Bromopentyl-d10)-1H-indol-​3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone; 

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Structural and Receptor Affinity Differences

UR-144 vs. XLR-11
  • Structural Differences : XLR-11 is a 5-fluoro-pentyl analog of UR-144, replacing the bromine atom with fluorine .
  • Metabolite Profiles : Both compounds undergo N-alkyl hydroxylation, but UR-144 predominantly forms the N-(5-hydroxypentyl) metabolite, whereas XLR-11 produces N-(5-hydroxypentyl) and N-(4-hydroxypentyl) metabolites. The N-(5-hydroxypentyl) metabolite is a key marker to differentiate UR-144 from XLR-11 in forensic analysis .
  • Receptor Activity : UR-144 and XLR-11 share similar CB2 selectivity, but thermal degradation of UR-144 generates a ring-opened isomer (UR-144 degradant) with fourfold higher CB1 affinity, enhancing psychoactive effects when smoked .
UR-144 vs. JWH-018
  • Receptor Selectivity : JWH-018 is a classical SC with high CB1 affinity (Ki = 9 nM), causing intense psychoactive effects. In contrast, UR-144’s CB1 affinity is 150 nM, resulting in weaker subjective effects despite comparable CB2 potency (Ki = 1.8 nM vs. JWH-018’s CB2 Ki = 2.9 nM) .
  • Metabolic Pathways : JWH-018 undergoes hydroxylation at the N-pentyl chain and indole ring, producing N-(5-hydroxypentyl) and 6-hydroxy metabolites. UR-144 metabolites lack indole modifications, focusing instead on side-chain oxidation to hydroxylated and carboxylated forms .
UR-144 vs. Δ⁹-THC
  • Pharmacological Effects : UR-144 mimics Δ⁹-THC’s cardiovascular effects (e.g., tachycardia) but induces less intense subjective psychoactivity. Maximal oral fluid concentrations occur later (20 min post-smoking) compared to Δ⁹-THC (10 min) .
  • Detection: UR-144’s N-pentanoic acid metabolite (MW 341.45) is detectable in urine and serum, whereas Δ⁹-THC is identified via 11-OH-THC and THC-COOH metabolites .

Metabolic and Analytical Comparisons

Metabolite Profiles
Compound Primary Metabolites Molecular Weight Detection Method
UR-144 N-(5-hydroxypentyl) (MW 327.47) 327.47 LC-MS/MS, GC-MS
N-pentanoic acid (MW 341.45) 341.45
XLR-11 N-(5-hydroxypentyl) (dominant) 345.44 LC-MS/MS
JWH-018 N-(5-hydroxypentyl), 6-hydroxyindole 356.42 GC-MS
Δ⁹-THC 11-OH-THC, THC-COOH 330.48 Immunoassay, LC-MS
Thermal Degradation

Smoking UR-144 produces a ring-opened degradant with enhanced CB1 affinity (fourfold higher than UR-144) and pronounced hypothermic effects in mice . This pyrolytic behavior is absent in non-thermolabile SCs like JWH-073.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying N-(5-Bromopentyl-d10) UR-144 in forensic or biological samples?

  • Methodology : A multi-technique approach is essential. Initial screening can use thin-layer chromatography (TLC) for rapid separation, followed by mass-selective detection with direct inlet for molecular confirmation. For structural elucidation, IR spectroscopy provides functional group analysis. The deuterated bromopentyl chain (d10) requires high-resolution gas chromatography-mass spectrometry (GC-MS) to distinguish isotopic patterns from non-deuterated analogs . Quantitative analysis should employ stable isotope dilution with deuterated internal standards (e.g., UR-144-d5) to enhance precision in complex matrices like urine or serum .

Q. How is the purity and stability of N-(5-Bromopentyl-d10) UR-144 validated in experimental settings?

  • Methodology : Purity assessment involves HPLC-UV coupled with nuclear magnetic resonance (NMR) to confirm structural integrity and isotopic labeling. Stability studies under varying temperatures (e.g., −20°C vs. room temperature) and pH conditions are critical. For long-term storage, lyophilization in inert atmospheres (argon) minimizes degradation. Regular re-validation using LC-MS/MS ensures batch consistency .

Q. What are the primary challenges in synthesizing deuterated analogs like N-(5-Bromopentyl-d10) UR-144?

  • Methodology : Deuterium incorporation at the pentyl chain requires catalytic deuteration or custom synthesis using deuterated reagents (e.g., D₂O or deuterated alkyl halides). Key challenges include isotopic scrambling during synthesis and maintaining isotopic purity >98%. Isotopic ratio mass spectrometry (IRMS) is used to verify deuterium distribution and exclude protio-contaminants .

Advanced Research Questions

Q. How can researchers differentiate N-(5-Bromopentyl-d10) UR-144 from its hydroxylated metabolites in human urine?

  • Methodology : Utilize LC-MS/MS with targeted multiple reaction monitoring (MRM). For example, the parent compound (m/z 332.49) can be distinguished from its N-(5-hydroxypentyl) metabolite (m/z 327.47) via characteristic fragmentation ions. The deuterated bromopentyl group (d10) will exhibit a distinct isotopic cluster compared to non-deuterated metabolites. High-resolution mass spectrometry (HRMS) further resolves isobaric interferences .

Q. What experimental strategies resolve discrepancies in metabolic pathway data between in vitro and in vivo studies?

  • Methodology : Cross-validate findings using human liver microsome (HLM) assays for in vitro metabolism and compare with urinary metabolite profiling from controlled dosing studies. For UR-144, discrepancies in hydroxylation sites (e.g., N-(4-hydroxypentyl) vs. N-(5-hydroxypentyl)) can be addressed by synthesizing reference standards for each metabolite and performing retention time alignment in chromatographic workflows .

Q. How should researchers optimize chromatographic conditions for separating UR-144 analogs with subtle structural differences?

  • Methodology : Employ ultra-performance liquid chromatography (UPLC) with a C18 column and gradient elution (e.g., 0.1% formic acid in water/acetonitrile). Adjusting column temperature (30–50°C) and flow rate (0.2–0.4 mL/min) enhances resolution for analogs like N-(5-Bromopentyl-d10) UR-144 and its chloro-pentyl variant. Ion mobility spectrometry (IMS) adds another dimension for separating structurally similar compounds .

Q. What protocols ensure reproducibility in quantifying low-abundance UR-144 metabolites in serum?

  • Methodology : Use solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis MCX) to enrich metabolites from serum. Quantify via stable isotope-labeled internal standards (e.g., UR-144 N-(5-hydroxypentyl)-d5) to correct for matrix effects. Limit of quantification (LOQ) can be improved to 0.1 ng/mL using microbore LC-MS/MS with enhanced ionization efficiency .

Data Analysis and Contradiction Resolution

Q. How to interpret conflicting results in receptor binding assays for UR-144 analogs?

  • Methodology : Discrepancies in CB1/CB2 receptor affinity (e.g., Ki values) may arise from assay conditions (e.g., radioligand choice, membrane preparation). Standardize protocols using HEK293 cells expressing human CB1/CB2 receptors and validate with reference agonists (e.g., WIN 55,212). Statistical analysis (e.g., Schild regression) identifies non-competitive binding artifacts .

Q. What computational tools predict the metabolic fate of novel UR-144 derivatives?

  • Methodology : Combine in silico metabolism prediction software (e.g., MetaSite, StarDrop) with density functional theory (DFT) to model hydroxylation and dehydrogenation sites. Validate predictions against HRMS/MS spectra of synthesized metabolites. Machine learning models trained on existing UR-144 metabolite data improve accuracy for new analogs .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.